Ethyl 2-[({[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyridine ring, and a benzothiophene ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the furan and pyridine derivatives, followed by their coupling with the benzothiophene moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
ETHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate its interactions with biological molecules.
Medicine: The compound may have potential therapeutic applications, such as in drug development for targeting specific diseases.
Industry: It can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-CYANO-3-(FURAN-2-YL)PROP-2-ENOATE: A related compound with a simpler structure, used in similar applications.
BENZOTHIOPHENE DERIVATIVES: Compounds with the benzothiophene core, used in various chemical and pharmaceutical research.
Uniqueness
ETHYL 2-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H21N3O4S2 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H21N3O4S2/c1-2-29-23(28)20-15-6-3-4-8-18(15)32-22(20)26-19(27)13-31-21-14(12-24)9-10-16(25-21)17-7-5-11-30-17/h5,7,9-11H,2-4,6,8,13H2,1H3,(H,26,27) |
InChI Key |
OQCKAHBHSYZYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=CO4)C#N |
Origin of Product |
United States |
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